![molecular formula C8H5F3O2 B3076926 2,2-Difluoro-2-(3-fluorophenyl)acetic acid CAS No. 1042623-00-6](/img/structure/B3076926.png)
2,2-Difluoro-2-(3-fluorophenyl)acetic acid
Overview
Description
“2,2-Difluoro-2-(3-fluorophenyl)acetic acid” is a chemical compound with the molecular formula C8H5F3O2 . It is a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring attached to an acetic acid moiety with three fluorine atoms . The average mass is 172.129 Da and the monoisotopic mass is 172.033585 Da .Scientific Research Applications
Synthesis and Organic Chemistry
Synthesis of α-Fluoro- and α,α-difluoroalkanals : 2,2-Difluoro-2-(3-fluorophenyl)acetic acid is involved in the synthesis of 2-fluoro- or 2,2-difluoroalkyl Ph sulfides. These compounds can be oxidized to sulfoxides and subsequently converted to 2-fluoro- and 2,2-difluoro-1-(phenylthio)alkyl acetates. This method is essential for preparing α-fluoro- and α,α-difluoroalkanals, which are useful intermediates in organic synthesis (Suga & Schlosser, 1990).
Preparation of Difluoro(trimethylsilyl)acetamides : Difluoro(trimethylsilyl)acetamides, prepared from this compound derivatives, are precursors of 3,3‐Difluoroazetidinones. These compounds have significant applications in medicinal chemistry and drug development (Bordeau et al., 2006).
Generation of Difluorocarbenes : this compound derivatives are used to generate difluorocarbenes, a versatile one-carbon unit for synthesizing various organofluorine compounds. These compounds play a crucial role in organic synthesis, offering a wide array of fluorinated products (Fuchibe & Ichikawa, 2023).
Chemical and Physical Studies
Fluorographic Detection Methods : this compound derivatives are utilized in fluorographic procedures for detecting radioactivity in polyacrylamide gels. This method is essential for biochemical research and molecular biology applications (Skinner & Griswold, 1983).
Fluorophosphonium and Bismuthonium Salt Synthesis : The substance is involved in the creation of new difluoro(perfluoroorganyl) phosphoranes, which are used for abstracting fluoride ions and synthesizing highly reactive fluorobismuthonium cations (Solyntjes et al., 2016).
Safety Assessments
- Food Contact Materials Safety : Scientific opinions from EFSA have assessed derivatives of this compound for safety in food contact materials. These assessments are crucial for ensuring consumer safety and regulatory compliance (Flavourings, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of phenylacetic acid, which is known to interact with various biological targets . .
Mode of Action
As a derivative of phenylacetic acid, it may share some of the same interactions, but the presence of fluorine atoms could significantly alter its interactions with biological targets .
properties
IUPAC Name |
2,2-difluoro-2-(3-fluorophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPIEUDEANOHJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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